
6-chloro-2,3-dihydro-1H-indole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“6-chloro-2,3-dihydro-1H-indole-5-sulfonamide” is a chemical compound with the molecular formula C8H9ClN2O2S and a molecular weight of 232.68 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bicyclic system with a nitrogen atom as the major component .Aplicaciones Científicas De Investigación
Inhibition of Mycobacterial Enzymes
Research has highlighted the potential of sulfonamide derivatives, including those related to 6-chloro-2,3-dihydro-1H-indole-5-sulfonamide, in inhibiting mycobacterial beta-carbonic anhydrases (CAs) from Mycobacterium tuberculosis. These enzymes, specifically Rv1284 and Rv3273, are crucial for the bacterium's physiological functions and virulence. Sulfonamide derivatives have shown excellent inhibitory activity, with nanomolar and subnanomolar inhibitors identified, suggesting a path toward developing antimycobacterial agents with a novel mechanism of action (Güzel et al., 2009).
Novel Synthesis Approaches
Advancements in the synthesis of indole sulfonamide derivatives have been demonstrated through methods such as metal-free chloroamidation, leading to the efficient and rapid production of 3-chloro-2-amidoindoles with high yields. This process showcases the versatility of indoles and sulfonamides in organic synthesis, with the potential for generating structurally diverse molecules (Liu et al., 2017).
Anticancer Applications
Certain sulfonamide derivatives have been investigated for their antitumor properties, including binding to the colchicine site of tubulin. This interaction disrupts tubulin polymerization, a critical process in cell division, highlighting the potential of sulfonamides as antimitotic agents. The thermodynamic analysis of these interactions provides insights into the drug-tubulin binding mechanism, opening avenues for the design of new anticancer drugs (Banerjee et al., 2005).
Carbonic Anhydrase Inhibition
Research on sulfonamide-based indole-1,2,3-triazole chalcone hybrids has demonstrated significant inhibition of human carbonic anhydrases (hCAs), particularly the hCA I isoform. These compounds, by exhibiting nanomolar range inhibition constants, offer a promising direction for developing selective hCA inhibitors, which could have therapeutic applications in treating conditions like glaucoma, epilepsy, and certain cancers (Singh et al., 2020).
Direcciones Futuras
Indole derivatives, including “6-chloro-2,3-dihydro-1H-indole-5-sulfonamide”, have attracted increasing attention in recent years due to their physiological activity, which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . The investigation of novel methods of synthesis and the development of pharmacologically active derivatives of indole with sulfonamide scaffolds are areas of ongoing research .
Mecanismo De Acción
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s stability and efficacy. For instance:
: Synthesis of indole derivatives as prevalent moieties present in selected alkaloids : Selection of boron reagents for Suzuki–Miyaura coupling : Catalytic protodeboronation of pinacol boronic esters: formal anti … : A brief review of the biological potential of indole derivatives
Propiedades
IUPAC Name |
6-chloro-2,3-dihydro-1H-indole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O2S/c9-6-4-7-5(1-2-11-7)3-8(6)14(10,12)13/h3-4,11H,1-2H2,(H2,10,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXUYNMMPBQZAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=CC(=C(C=C21)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

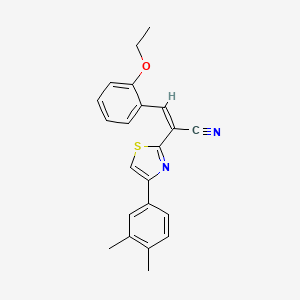
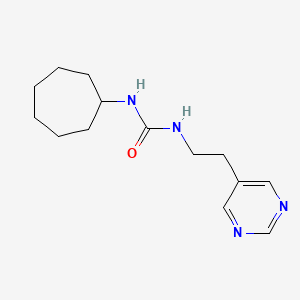

![2-ethyl-N-[5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2596502.png)
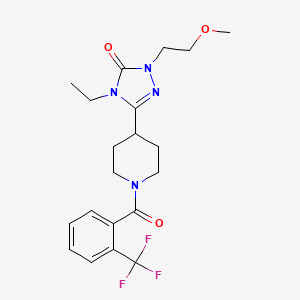
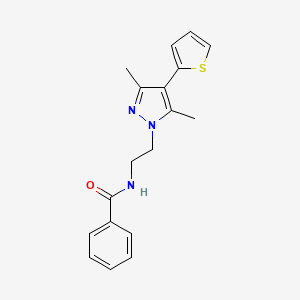
![1-[2-(methylsulfanyl)phenyl]-1H-pyrrole-2-carbaldehyde](/img/structure/B2596509.png)
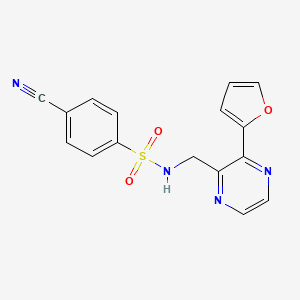
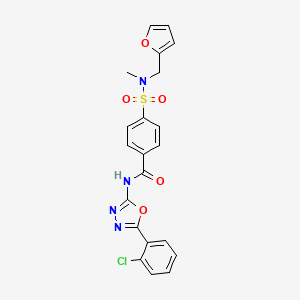
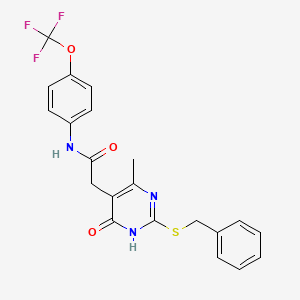
![2-{[(4-Chloroanilino)carbonyl]amino}-2-phenylethyl 4-methoxybenzenecarboxylate](/img/structure/B2596516.png)

![[1-(1-Adamantyl)-1-methylethyl]amine hydrochloride](/img/structure/B2596518.png)
![N-[(3-Chlorophenyl)-pyridin-2-ylmethyl]but-2-ynamide](/img/structure/B2596521.png)